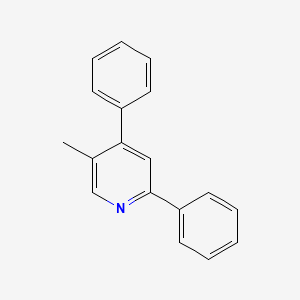

5-Methyl-2,4-diphenylpyridine

Description

5-Methyl-2,4-diphenylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 5-position and phenyl groups at the 2- and 4-positions. Pyridine derivatives are known for their roles in drug development, catalysis, and photophysical applications due to their electronic properties and tunable substituent effects .

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

5-methyl-2,4-diphenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-13-19-18(16-10-6-3-7-11-16)12-17(14)15-8-4-2-5-9-15/h2-13H,1H3 |

InChI Key |

UTSRDZGRYCSCJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The position and nature of substituents on pyridine rings significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with key analogs:

a. 5-Methyl-2'-deoxycytidine ()

- Structure : A nucleoside with a methyl group at the 5-position of the pyrimidine ring (a related heterocycle).

- Key Differences : Unlike 5-Methyl-2,4-diphenylpyridine, this compound is a ribonucleoside derivative with a sugar moiety.

- Activity: Methylation at the 5-position enhances antibacterial and antifungal activity compared to non-methylated analogs. However, solubility and bioavailability depend on the presence of hydrophilic groups like hydroxyls .

- Relevance : Highlights the role of methyl groups in improving bioactivity, though electronic effects differ between pyridine and pyrimidine systems.

b. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()

- Structure : A bipyridine system with chloro and aryl substituents.

- Key Differences: Chloro and amino substituents introduce distinct electronic effects compared to methyl and phenyl groups.

- Properties :

c. 5-Cyclopentyl-2-(4-methylphenyl)pyridine ()

- Structure : A pyridine derivative with a cyclopentyl group at the 5-position and a methylphenyl group at the 2-position.

- Key Differences : Bulky cyclopentyl substituents reduce solubility but enhance steric effects in catalysis.

- Relevance : Demonstrates how alkyl/aryl substituents modulate steric and electronic profiles for tailored applications .

Physicochemical Properties

A comparative table of key parameters is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.